Silane, chlorohexadecyldimethyl-
Overview
Description
Silane, chlorohexadecyldimethyl- is a chemical compound with the molecular formula C18H39ClSi. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chlorohexadecyldimethyl- can be synthesized through the reaction of hexadecyldimethylchlorosilane with appropriate reagents under controlled conditions. The synthesis typically involves the use of chlorosilanes and organic solvents, followed by purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of silane compounds often involves large-scale reactions using specialized equipment to ensure high purity and yield. The process may include steps such as hydrolysis, condensation, and distillation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Silane, chlorohexadecyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, chlorohexadecyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilane compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of silane, chlorohexadecyldimethyl- involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, chlorohexadecyldimethyl- include other organosilanes such as:
- Hexadecyldimethylsilane
- Octadecyldimethylsilane
- Dodecyldimethylsilane
Uniqueness
Silane, chlorohexadecyldimethyl- is unique due to its specific molecular structure, which imparts distinct properties such as hydrophobicity and reactivity. These properties make it particularly useful in applications requiring surface modification and chemical reactivity .
Properties
InChI |
InChI=1S/C18H38ClSi/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h3-18H2,1-2H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKLCGJZGHKYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCCCCCCCCCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70806617 | |
Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62635-26-1 | |
Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.